REACTION_CXSMILES
|
[Na].C(O[C:5](=[O:11])[C:6]([O:8][CH2:9]C)=[O:7])C.[CH3:12][C:13]1[CH:18]=[CH:17][C:16]([C:19](=[O:21])[CH3:20])=[CH:15][CH:14]=1>CO.CC(OC)(C)C>[CH3:12][C:13]1[CH:18]=[CH:17][C:16]([C:19](=[O:21])[CH2:20][C:5](=[O:11])[C:6]([O:8][CH3:9])=[O:7])=[CH:15][CH:14]=1 |^1:0|
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
CC1=CC=C(C=C1)C(C)=O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CC(C)(C)OC
|
Name
|
|
Quantity
|
5.14 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(C(=O)OCC)=O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CC(C)(C)OC
|
Type
|
CUSTOM
|
Details
|
to stir for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
evaporated to a dry white powder
|
Type
|
FILTRATION
|
Details
|
the precipitate was filtered
|
Type
|
WASH
|
Details
|
washed with MTBE/hexanes (1:1, 50 mL)
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc (2×100 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined extracts were dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated to an oily residue which
|
Type
|
CUSTOM
|
Details
|
crystallized
|
Type
|
CUSTOM
|
Details
|
on standing at rt
|
Type
|
CUSTOM
|
Details
|
The yellow solid was triturated with MTBE/hexanes (1:1)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1=CC=C(C=C1)C(CC(C(=O)OC)=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.76 g | |
YIELD: PERCENTYIELD | 46% | |
YIELD: CALCULATEDPERCENTYIELD | 48.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |